6-(苄氧基)-4-氯-7-甲氧基喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

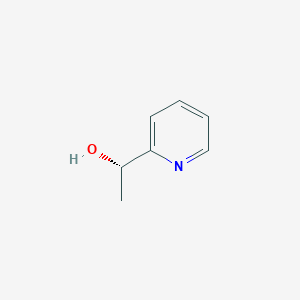

The compound 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound is not directly described in the provided papers, related compounds and their syntheses are discussed, which can provide insights into the potential properties and applications of the compound of interest.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, as seen in the synthesis of a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which was synthesized through five steps including substitution, nitration, reduction, cyclization, and chlorination with a total yield of 29.2% . Another related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . These methods suggest that the synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide could also involve complex reactions and careful optimization to achieve the desired product.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various analytical techniques. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry . Additionally, X-ray powder diffraction (XRPD) was used to determine the crystalline structure, revealing an orthorhombic system with specific unit-cell parameters . These techniques are likely applicable to the analysis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide to determine its molecular structure and crystallinity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their functional groups. For example, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound with a similar quinoline core, was used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography . This indicates that the quinoline moiety can be reactive towards nucleophiles such as alcohols in the presence of a catalyst like pyridine. The chemical reactivity of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide would likely be influenced by its benzyloxy, chloro, and methoxy substituents, which could affect its participation in substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their substitution patterns. The fluorescence derivatization reagent mentioned earlier demonstrates the potential for quinoline derivatives to be used in sensitive detection methods due to their fluorescent properties . The crystalline structure of another derivative, as determined by XRPD, suggests that such compounds can have well-defined solid-state properties, which are important for their formulation and stability . The specific physical and chemical properties of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide would need to be empirically determined, but it is likely to exhibit characteristics similar to those of related compounds, such as solubility in organic solvents, fluorescence, and a defined melting point.

科学研究应用

抗氧化活性

该化合物已被研究其潜在的抗氧化活性 . 抗氧化剂是可以预防或减缓自由基对细胞造成损害的物质,自由基是不稳定的分子,身体在对环境和其他压力做出反应时会产生这些分子。 这些化合物的抗氧化能力是通过DPPH和ABTS分析法检测的 .

抗菌活性

该化合物已显示出显著的抗菌活性 . 它已被评估对各种微生物菌株的活性,例如金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、铜绿假单胞菌、米曲霉和白色念珠菌 .

抗炎活性

合成化合物的抗炎活性通过系列稀释和卵白蛋白分析法进行评估 . 炎症是人体免疫反应的重要组成部分。这是身体在受伤后自我修复的尝试;防御外来入侵者,如病毒和细菌;以及修复受损组织。

分子对接研究

进行分子对接研究以了解这些化合物与各种酶的活性位点的相互作用模式和结合亲和力 . 这可以提供关于该化合物潜在作用机制的见解。

紫外线诱导的构象变化

该化合物已被研究其紫外线诱导的构象变化 . 这是关于紫外线诱导的构象变化发生在基质隔离化合物中苄氧基片段中的第一个报道 .

在化学合成中的应用

该化合物用于化学合成,可从化学供应商处购买 . 它可以用作其他化合物合成的起始原料或中间体。

属性

IUPAC Name |

4-chloro-7-methoxy-6-phenylmethoxyquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-15-8-14-12(17(19)13(9-21-14)18(20)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZINKMVJKQPSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)N)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457092 |

Source

|

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

476193-59-6 |

Source

|

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)

-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)

![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)

![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)